ethyl 6-oxo-3H-pyridazine-3-carboxylate
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Overview
Description
Ethyl 6-oxo-3H-pyridazine-3-carboxylate is a heterocyclic compound containing a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-3H-pyridazine-3-carboxylate typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyridazine ring. The reaction conditions often include refluxing in ethanol with a catalytic amount of acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-3H-pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxo-3H-pyridazine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and herbicides
Mechanism of Action
The mechanism of action of ethyl 6-oxo-3H-pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar nitrogen-containing ring structure.
Pyridazinone: Contains a keto group at the 3-position, similar to ethyl 6-oxo-3H-pyridazine-3-carboxylate.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, differing in ring structure and properties.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ester group at the 3-position and keto group at the 6-position make it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
ethyl 6-oxo-3H-pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRWGULQNGXMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=CC(=O)N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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